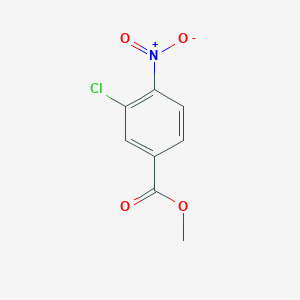

Methyl 3-chloro-4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It is used as a starting material for the preparation of methyl benzoates .

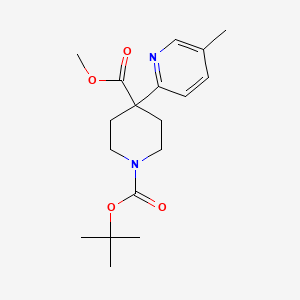

Molecular Structure Analysis

In the molecular structure of Methyl 3-chloro-4-nitrobenzoate, the non-H atoms are essentially coplanar . The molecules are linked by C—H⋯O interactions to form a chain parallel to the a axis . The chains are further connected by slipped π–π stacking between symmetry-related benzene rings .

Physical And Chemical Properties Analysis

Methyl 3-chloro-4-nitrobenzoate has a molecular weight of 215.59 g/mol . It is soluble in water . Other physical and chemical properties such as melting point, boiling point, density, and specific rotation are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Starting Material for Synthesis

Methyl 3-chloro-4-nitrobenzoate: is used as a starting material for the preparation of various methyl benzoates, which are important intermediates in organic synthesis processes .

Electro-Optic Studies

This compound may be used in electro-optic studies to understand molecular geometries, polarizability, and dipole moments of liquid crystal (LC) mixtures .

Research and Development

It is also used in research and development laboratories for synthesizing other chemical compounds and for conducting various chemical reactions .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-chloro-4-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are not explicitly mentioned in the available literature. More research is needed to identify the specific targets of Methyl 3-chloro-4-nitrobenzoate.

Mode of Action

Nitro compounds generally undergo various chemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in the molecular structure and properties of the compound.

Biochemical Pathways

Nitro compounds can be involved in a variety of biochemical processes due to their reactivity

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body. More detailed studies are needed to fully understand the pharmacokinetics of Methyl 3-chloro-4-nitrobenzoate.

Result of Action

As a nitro compound, it may undergo various chemical reactions that could potentially lead to changes at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-chloro-4-nitrobenzoate, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity. It is recommended to store the compound away from strong oxidizing agents, in cool, dry conditions, and in well-sealed containers .

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPKNDYXGXJKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608081 |

Source

|

| Record name | Methyl 3-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-nitrobenzoate | |

CAS RN |

243984-48-7 |

Source

|

| Record name | Methyl 3-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.